molecular formula C8H14N2O B3214941 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one CAS No. 1155572-93-2

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one

Cat. No. B3214941
CAS RN: 1155572-93-2
M. Wt: 154.21
InChI Key: KADAXXDQRQUQJH-UHFFFAOYSA-N
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Description

“4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one” is a chemical compound with the molecular weight of 154.21 . It is available in oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c9-7-3-8(11)10(5-7)4-6-1-2-6/h6-7H,1-5,9H2 . This indicates the presence of a five-membered pyrrolidine ring with an amino group and a cyclopropylmethyl group attached .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The compound’s empirical formula is C8H14N2O .

Mechanism of Action

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one acts by inhibiting the activity of DPP-IV, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has the potential to protect against diabetic complications, such as cardiovascular disease and kidney damage. This compound has been shown to increase the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for DPP-IV inhibition. However, its challenging synthesis and limited availability can make it difficult to obtain in large quantities. Additionally, the high cost of this compound may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of diabetes and its complications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one has been extensively studied for its potential applications in diabetes research. DPP-IV inhibitors such as this compound have been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been investigated for its potential to protect against diabetic complications, such as cardiovascular disease and kidney damage.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-3-8(11)10(5-7)4-6-1-2-6/h6-7H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAXXDQRQUQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(CC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155572-93-2
Record name 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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